molecular formula C18H15F3N2O2 B13152045 7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one

7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one

Cat. No.: B13152045
M. Wt: 348.3 g/mol
InChI Key: BQCYMHBVGHVCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Introduction of Substituents: The isopropyl and trifluoromethylphenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and suitable nucleophiles.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts can be used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.

Major Products

    Oxidation: Formation of 7-keto-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxyquinazolin-4(3H)-one: Lacks the isopropyl and trifluoromethylphenyl groups.

    2-Isopropyl-3-phenylquinazolin-4(3H)-one: Lacks the hydroxyl and trifluoromethyl groups.

    3-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one: Lacks the hydroxyl and isopropyl groups.

Uniqueness

The presence of the trifluoromethyl group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, making it unique compared to other quinazolinone derivatives.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

7-hydroxy-2-propan-2-yl-3-[4-(trifluoromethyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C18H15F3N2O2/c1-10(2)16-22-15-9-13(24)7-8-14(15)17(25)23(16)12-5-3-11(4-6-12)18(19,20)21/h3-10,24H,1-2H3

InChI Key

BQCYMHBVGHVCTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC(=C2)O)C(=O)N1C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.